REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([OH:10])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].[Br:11]Br.O.S([O-])([O-])=O.[Na+].[Na+]>ClCCl>[Br:11][C:5]1[CH:6]=[C:7]([O:8][CH3:9])[C:2]([F:1])=[CH:3][C:4]=1[OH:10] |f:3.4.5|
|
Name
|
|
Quantity
|
21.32 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1OC)O
|
Name
|
|
Quantity
|
23.97 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-15 °C
|
Type
|
CUSTOM
|
Details
|
The well stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
ADDITION
|
Details
|
is added to the reaction mixture
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued at ambient temperature for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
WASH
|
Details
|
washed with water (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4 in the presence of decolorizing charcoal
|
Type
|
FILTRATION
|
Details
|
After filtration the solvent
|
Type
|
CUSTOM
|
Details
|
is completely removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized from tert-butylmethylether/hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |